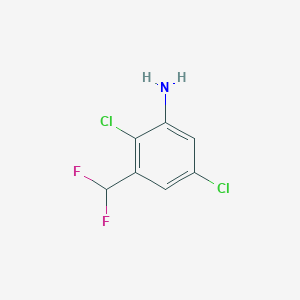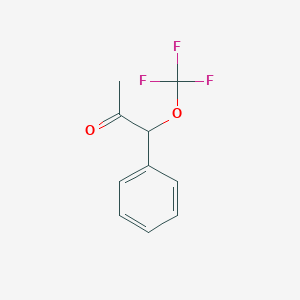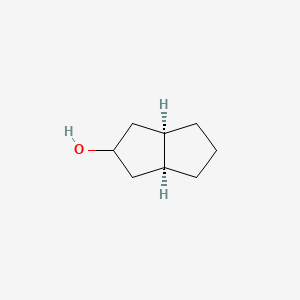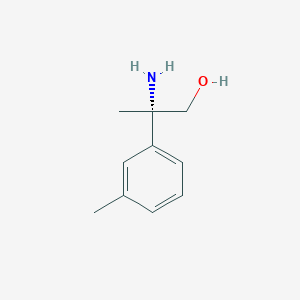![molecular formula C10H19NO2 B12946382 (R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12946382.png)
(R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine is a chiral compound featuring a spirocyclic structure. The compound is characterized by the presence of a 1,4-dioxaspiro[4.5]decan ring system attached to an ethanamine moiety. This unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine typically involves the formation of the spirocyclic ring followed by the introduction of the ethanamine group. One common method starts with the reaction of 1,4-dioxaspiro[4.5]decan-8-one with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group or the spirocyclic ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for studying stereospecific biological processes.
Medicine
In medicine, ®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of ®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure may enhance binding affinity and specificity, leading to potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A related compound with a similar spirocyclic structure but lacking the ethanamine group.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with a different ring size and structure.
Uniqueness
®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine is unique due to its combination of a spirocyclic ring and an ethanamine moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. Its chiral nature further enhances its potential for stereospecific interactions in biological systems.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
(1R)-1-(1,4-dioxaspiro[4.5]decan-8-yl)ethanamine |
InChI |
InChI=1S/C10H19NO2/c1-8(11)9-2-4-10(5-3-9)12-6-7-13-10/h8-9H,2-7,11H2,1H3/t8-/m1/s1 |
Clave InChI |
GATDAGRYHNICAG-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C1CCC2(CC1)OCCO2)N |
SMILES canónico |
CC(C1CCC2(CC1)OCCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)


![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)




![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)



